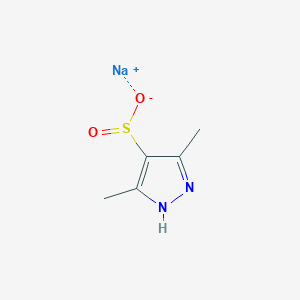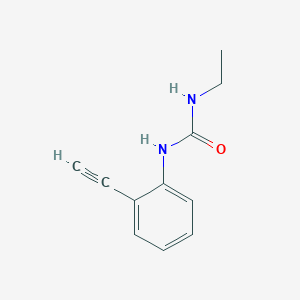
3-Ethyl-1-(2-ethynylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-1-(2-ethynylphenyl)urea is an organic compound with the molecular formula C11H12N2O. It is a derivative of urea, characterized by the presence of an ethyl group and an ethynylphenyl group attached to the nitrogen atoms of the urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-ethynylphenyl)urea can be achieved through several methods. One common approach involves the reaction of 2-ethynylaniline with ethyl isocyanate under mild conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Another method involves the use of potassium isocyanate in water, which allows for the nucleophilic addition of amines to form N-substituted ureas. This method is advantageous due to its simplicity and environmental friendliness, as it avoids the use of organic co-solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental impact. The use of water as a solvent and the avoidance of toxic reagents are preferred for sustainable industrial production .
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-1-(2-ethynylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while reduction of a nitro group would produce an amine .
Aplicaciones Científicas De Investigación
3-Ethyl-1-(2-ethynylphenyl)urea has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibitors and protein interactions.
Industry: It is used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-1-(2-ethynylphenyl)urea involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethynyl group can interact with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-3-(2-ethynylphenyl)urea
- 3-Ethyl-1-(4-ethynylphenyl)urea
- 3-Ethyl-1-(2-ethynylphenyl)thiourea
Uniqueness
3-Ethyl-1-(2-ethynylphenyl)urea is unique due to the specific positioning of the ethynyl group on the phenyl ring, which can influence its reactivity and binding properties. This structural feature may confer distinct biological activities compared to other similar compounds .
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
1-ethyl-3-(2-ethynylphenyl)urea |
InChI |
InChI=1S/C11H12N2O/c1-3-9-7-5-6-8-10(9)13-11(14)12-4-2/h1,5-8H,4H2,2H3,(H2,12,13,14) |
Clave InChI |
BFSUFHVOVHUCEF-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




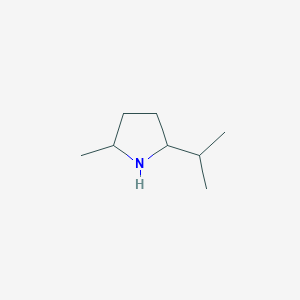
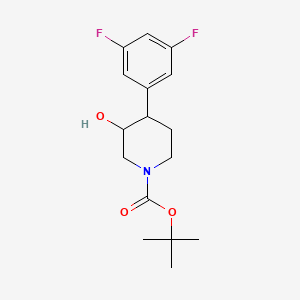
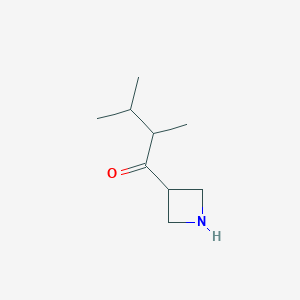
![({2-[1-(Chloromethyl)cyclopropyl]ethoxy}methyl)benzene](/img/structure/B13178275.png)
![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
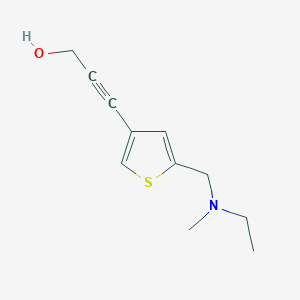
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
